molecular formula C22H19N3O6 B4028745 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]-4-nitrophenyl]benzamide

3-methoxy-N-[3-[(3-methoxybenzoyl)amino]-4-nitrophenyl]benzamide

Cat. No.: B4028745
M. Wt: 421.4 g/mol
InChI Key: DJCYTZKKOURRJT-UHFFFAOYSA-N
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Description

3-methoxy-N-[3-[(3-methoxybenzoyl)amino]-4-nitrophenyl]benzamide is a complex organic compound with the molecular formula C24H24N2O5 This compound is characterized by its intricate structure, which includes multiple methoxy groups, a benzoyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]-4-nitrophenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with 4-nitroaniline to produce 3-methoxy-N-(4-nitrophenyl)benzamide. Finally, this compound undergoes a methoxylation reaction to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and purification techniques like recrystallization and chromatography, are applicable.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[3-[(3-methoxybenzoyl)amino]-4-nitrophenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Products include 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: The major product is 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]-4-aminophenyl]benzamide.

    Substitution: Products vary depending on the nucleophile used but may include compounds with different alkoxy or aryloxy groups.

Scientific Research Applications

3-methoxy-N-[3-[(3-methoxybenzoyl)amino]-4-nitrophenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]-4-nitrophenyl]benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the methoxy and benzoyl groups may contribute to its binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(3-methoxybenzoyl)-N-methylbenzamide
  • 2-methoxy-N-(3-methoxybenzoyl)-N-methylbenzamide
  • 4-methoxy-N-(3-methoxybenzoyl)-N-methylbenzamide

Uniqueness

3-methoxy-N-[3-[(3-methoxybenzoyl)amino]-4-nitrophenyl]benzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for studying various chemical and biological processes .

Properties

IUPAC Name

3-methoxy-N-[3-[(3-methoxybenzoyl)amino]-4-nitrophenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6/c1-30-17-7-3-5-14(11-17)21(26)23-16-9-10-20(25(28)29)19(13-16)24-22(27)15-6-4-8-18(12-15)31-2/h3-13H,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCYTZKKOURRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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